N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine
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Overview
Description
N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a dimethylamino group and a trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine under basic conditions.
Attachment of the Trimethoxyphenylmethyl Group: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with a trimethoxyphenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the trimethoxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the piperidine ring provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N,N-dimethyl-1,4-butanediamine
- 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
Uniqueness
N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine is unique due to the presence of the trimethoxyphenyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The combination of the piperidine ring and the dimethylamino group further contributes to its chemical stability and versatility in various applications.
Properties
IUPAC Name |
N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-18-8-6-14(7-9-18)19(2)12-13-10-15(20-3)17(22-5)16(11-13)21-4/h10-11,14H,6-9,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOCKTHBRXTZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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